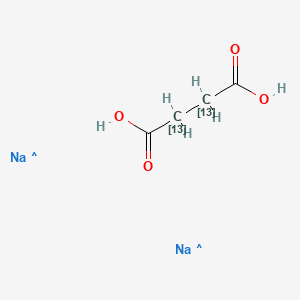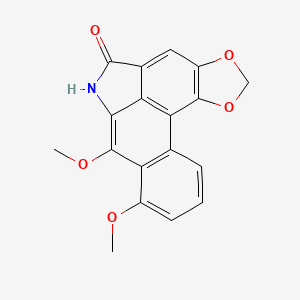
9-Methoxyaristolactam I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methoxyaristolactam I: is a natural product that can be isolated from the roots of Asarum sieboldii Miq. var. Seoulense Nakai . . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxyaristolactam I typically involves the extraction from natural sources, particularly the roots of Asarum sieboldii Miq. var. Seoulense Nakai . The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available compound is obtained through natural extraction methods .
Análisis De Reacciones Químicas
Types of Reactions: 9-Methoxyaristolactam I can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: The specific reagents and conditions for these reactions can vary, but common reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound .
Aplicaciones Científicas De Investigación
9-Methoxyaristolactam I has several scientific research applications, including:
Mecanismo De Acción
The exact mechanism of action of 9-Methoxyaristolactam I is not fully understood. it is believed to interact with various molecular targets and pathways in the body. Studies suggest that it may exert its effects through modulation of specific enzymes and receptors .
Comparación Con Compuestos Similares
- Aristolactam I
- Aristolactam II
- Aristolochic Acid I
- Aristolochic Acid II
Comparison: 9-Methoxyaristolactam I is unique due to its methoxy group, which distinguishes it from other aristolactams and aristolochic acids. This structural difference may contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H13NO5 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
12,14-dimethoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(19),2(6),7,11,13(18),14,16-heptaen-9-one |
InChI |
InChI=1S/C18H13NO5/c1-21-10-5-3-4-8-12(10)17(22-2)15-13-9(18(20)19-15)6-11-16(14(8)13)24-7-23-11/h3-6H,7H2,1-2H3,(H,19,20) |
Clave InChI |
LGDDKZBOKLRXPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4C(=O)N3)OCO5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


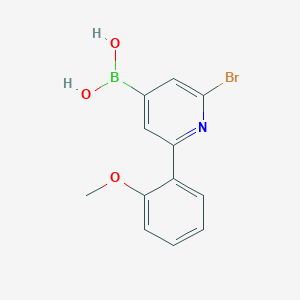

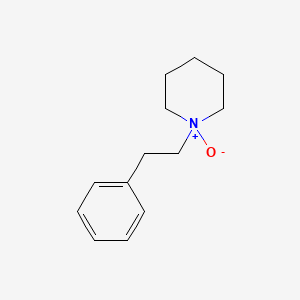
![2-Propen-1-yl 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14083705.png)
![N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine](/img/structure/B14083711.png)
![3,4-difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B14083714.png)
![[(1-Methylcyclohexyl)methylidyne]phosphane](/img/structure/B14083720.png)
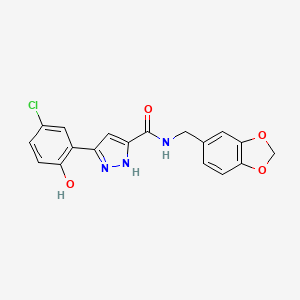
![[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B14083730.png)
![3'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14083732.png)
![2-Amino-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B14083741.png)
![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)barium [Ba(FOD)2]](/img/structure/B14083745.png)

